2-[(2,4-Dimethylphenyl)amino]butanohydrazide 2-[(2,4-Dimethylphenyl)amino]butanohydrazide
Brand Name: Vulcanchem
CAS No.: 1306738-23-7
VCID: VC2846819
InChI: InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
SMILES: CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol

2-[(2,4-Dimethylphenyl)amino]butanohydrazide

CAS No.: 1306738-23-7

Cat. No.: VC2846819

Molecular Formula: C12H19N3O

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,4-Dimethylphenyl)amino]butanohydrazide - 1306738-23-7

Specification

CAS No. 1306738-23-7
Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
IUPAC Name 2-(2,4-dimethylanilino)butanehydrazide
Standard InChI InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
Standard InChI Key MJGIBSGZCMUKGU-UHFFFAOYSA-N
SMILES CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
Canonical SMILES CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C

Introduction

2-[(2,4-Dimethylphenyl)amino]butanohydrazide is a chemical compound with the molecular formula C12H19N3O. It is a derivative of butanohydrazide, where the amino group is substituted with a 2,4-dimethylphenyl moiety. This compound is of interest in various chemical and biological applications due to its unique structure and potential reactivity.

Synthesis and Availability

2-[(2,4-Dimethylphenyl)amino]butanohydrazide can be synthesized through various organic chemistry methods, typically involving the reaction of butanohydrazide with a suitable 2,4-dimethylphenyl derivative. The compound is available from chemical suppliers such as VWR and CymitQuimica, where detailed product information, including pricing and delivery times, can be obtained upon inquiry .

Biological and Chemical Applications

While specific biological applications of 2-[(2,4-Dimethylphenyl)amino]butanohydrazide are not detailed in the provided sources, compounds with similar structures are often explored for their potential in drug development, particularly in areas such as cancer research. For instance, compounds targeting cell survival proteins like MDM2 and XIAP are of interest in cancer therapy .

Data Table

PropertyValueReference
Molecular FormulaC12H19N3O
Molecular WeightNot specified-
AvailabilityVWR, CymitQuimica

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator